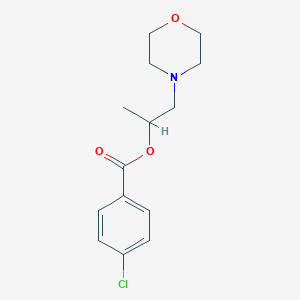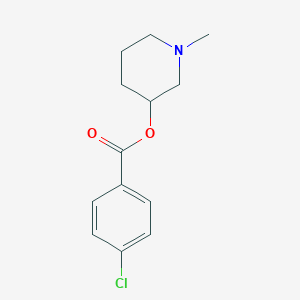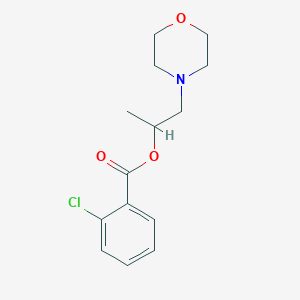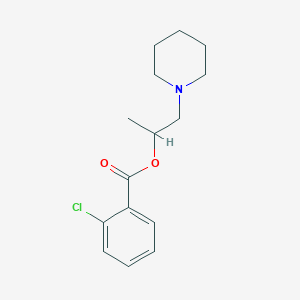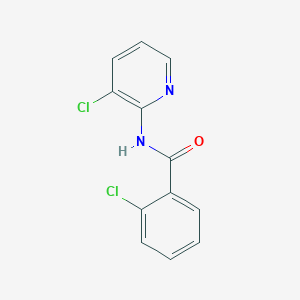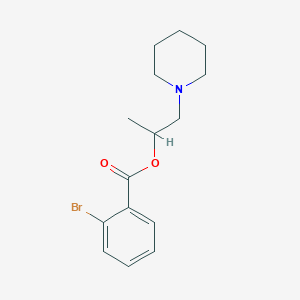
2-Morpholin-4-ylethyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-ylethyl 3-methoxybenzoate, also known as MEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research.
Mécanisme D'action
The mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Morpholin-4-ylethyl 3-methoxybenzoate is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 2-Morpholin-4-ylethyl 3-methoxybenzoate research. One potential direction is to explore the use of this compound as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for this compound may improve its accessibility and potential applications in scientific research.
Conclusion
In conclusion, this compound is a promising synthetic compound with potential applications in drug discovery and biomedical research. Its relatively simple synthesis method, low toxicity, and selectivity towards cancer cells make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
2-Morpholin-4-ylethyl 3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxybenzoic acid with 2-aminoethanol, followed by the formation of an intermediate, which is then reacted with morpholine to yield this compound. The purity of this compound can be achieved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-Morpholin-4-ylethyl 3-methoxybenzoate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 |
Clé InChI |
CMBVJDLWADOZKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


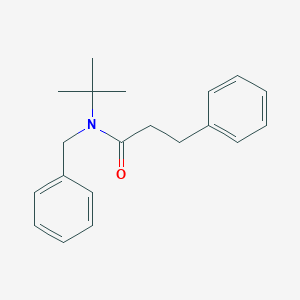
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)
![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
